Immunosuppressive Potency: DTH and PFC Suppression Compared with Positional Isomer and Dechlorinated Analog
In a direct head-to-head comparison across 32 benzanilide derivatives in U.S. Patent 4,032,635, the target compound (Compound 2; 3′,5′-dichloro-2,2′-dihydroxybenzanilide) achieved maximal suppression scores of +++ (≥75% suppression) for both delayed-type hypersensitivity (DTH) at challenge and plaque-forming cell (PFC) humoral antibody response when administered intraperitoneally at 1 mg/mouse [1]. Its positional isomer Compound 1 (3′,5′-dichloro-2,4′-dihydroxybenzanilide) exhibited an identical +++/+++ profile, demonstrating that 2′-OH versus 4′-OH does not compromise maximal efficacy in these assays. Critically, Compound 23—the 3′-chloro-2,2′-dihydroxybenzanilide analog missing the 5′-chlorine—showed a marked drop in PFC suppression to ++ (50–75%) while DTH suppression was completely lost (−, 0–25%), directly quantifying the contribution of the 5′-Cl substituent to immunosuppressive breadth [1].
| Evidence Dimension | In vivo immunosuppressive activity: DTH suppression (footpad swelling in SRBC-sensitized mice) and PFC suppression (humoral antibody response) |
|---|---|
| Target Compound Data | DTH at challenge (day 4): +++ (≥75% suppression); PFC: +++ (≥75% suppression) at 1 mg/mouse i.p. |
| Comparator Or Baseline | Compound 1 (4′-OH regioisomer): DTH +++, PFC +++; Compound 23 (3′-chloro-2,2′-dihydroxy, missing 5′-Cl): DTH − (0–25%), PFC ++ (50–75%); Compound 9 (4′-OCH₂COOH analog): DTH +++, PFC − (0–25%) |
| Quantified Difference | Removal of 5′-Cl (Compound 23 vs. Compound 2) reduces PFC suppression from ≥75% to 50–75% and abolishes DTH suppression entirely (≥75% → ≤25%). Substitution of 2′-OH with 4′-OCH₂COOH (Compound 9) preserves DTH but eliminates PFC activity. |
| Conditions | Mouse model; SRBC footpad immunization; compound administered i.p. at 1 mg/mouse on day 4 (DTH challenge) or day 0 (immunization); DTH measured as footpad thickness increase at 24 h post-challenge; PFC assay per Jerne plaque method. |
Why This Matters
For researchers selecting a salicylanilide immunosuppressive probe, the 3,5-dichloro-2′-hydroxy pharmacophore defined by this compound is the minimal motif that retains both DTH and PFC maximal suppression; procurement of analogs lacking either the 5′-Cl or the 2′-OH orientation will yield a qualitatively different immunosuppressive profile.
- [1] Zaidan Hojin Biseibutsu Kagaku Kenkyu Kai. Pharmaceutical method for the therapy of immune diseases. U.S. Patent 4,032,635, issued June 28, 1977. Table 1 (lines 137–159), Note: suppression rate scale: − = 0–25%, + = 25–50%, ++ = 50–75%, +++ = ≥75%. View Source
